![molecular formula C11H25N3 B081650 1,1,2,3,3-Pentaethylguanidine CAS No. 13439-89-9](/img/structure/B81650.png)
1,1,2,3,3-Pentaethylguanidine
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Overview
Description
Guanidine, N,N,N’,N’,N’'-pentaethyl-: is a derivative of guanidine, a compound known for its strong basicity and diverse applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanidine, N,N,N’,N’,N’'-pentaethyl- typically involves the reaction of guanidine with ethylating agents under controlled conditions. One common method is the reaction of guanidine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete substitution of the nitrogen atoms with ethyl groups .
Industrial Production Methods: Industrial production of Guanidine, N,N,N’,N’,N’'-pentaethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures high efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Guanidine, N,N,N’,N’,N’'-pentaethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of Guanidine, N,N,N’,N’,N’'-pentaethyl-.
Reduction: Partially or fully reduced guanidine derivatives.
Substitution: Various N-substituted guanidine derivatives.
Scientific Research Applications
Chemistry: Guanidine, N,N,N’,N’,N’'-pentaethyl- is used as a strong base and nucleophile in organic synthesis. It serves as a catalyst in various reactions, including the Michael addition and aldol condensation .
Biology: In biological research, this compound is used to study the effects of guanidine derivatives on enzyme activity and protein folding. It is also employed in the synthesis of biologically active molecules .
Medicine: Guanidine derivatives, including N,N,N’,N’,N’'-pentaethyl-, are investigated for their potential therapeutic applications, such as antiviral and anticancer agents. Their ability to interact with nucleic acids and proteins makes them promising candidates for drug development .
Industry: In the industrial sector, Guanidine, N,N,N’,N’,N’'-pentaethyl- is used in the production of polymers, resins, and other materials. Its strong basicity and nucleophilicity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of Guanidine, N,N,N’,N’,N’'-pentaethyl- involves its interaction with molecular targets such as enzymes, nucleic acids, and proteins. The compound acts as a strong base, facilitating the deprotonation of substrates and enhancing their reactivity. It can also form stable complexes with metal ions, which play a crucial role in catalytic processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by interacting with their active sites.
Nucleic Acids: It can bind to DNA and RNA, affecting their structure and function.
Proteins: Guanidine derivatives can alter protein folding and stability, influencing their biological activity.
Comparison with Similar Compounds
Guanidine: The parent compound, known for its strong basicity and wide range of applications.
N,N,N’,N’-Tetramethylguanidine: A derivative with four methyl groups, used as a base in organic synthesis.
N,N,N’,N’-Tetramethylguanidine: Another derivative with four ethyl groups, similar in structure but with different reactivity and applications.
Uniqueness: Guanidine, N,N,N’,N’,N’'-pentaethyl- is unique due to the presence of five ethyl groups, which significantly enhance its lipophilicity and alter its reactivity compared to other guanidine derivatives. This makes it particularly useful in applications requiring strong bases and nucleophiles with high solubility in organic solvents .
Properties
CAS No. |
13439-89-9 |
---|---|
Molecular Formula |
C11H25N3 |
Molecular Weight |
199.34 g/mol |
IUPAC Name |
1,1,2,3,3-pentaethylguanidine |
InChI |
InChI=1S/C11H25N3/c1-6-12-11(13(7-2)8-3)14(9-4)10-5/h6-10H2,1-5H3 |
InChI Key |
NRGWEQLAXOTOPB-UHFFFAOYSA-N |
SMILES |
CCN=C(N(CC)CC)N(CC)CC |
Canonical SMILES |
CCN=C(N(CC)CC)N(CC)CC |
13439-89-9 | |
Synonyms |
PENTAETHYL-GUANIDINE |
Origin of Product |
United States |
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